molecular formula C10H12FNO2S B2893594 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline CAS No. 935543-62-7

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Cat. No. B2893594
M. Wt: 229.27
InChI Key: ISRRCRUOGVHBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline” is a chemical compound with the molecular formula C10H12FNO2S . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 229.27 . Other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthetic Antibacterial Agents : A study on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with a structure related to 7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline, highlighted its broad antibacterial activity and potential for systemic infection treatments due to favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).

  • Chemical Reactivity and Enzyme Interaction : Methanesulfonyl fluoride, a molecule sharing functional groups with the compound of interest, demonstrates oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase, indicating potential biochemical applications or mechanisms of action for similar compounds (Kitz & Wilson, 1963).

  • Catalytic Asymmetric Synthesis : Research into catalytic asymmetric addition showcases the utility of sulfone-bearing molecules for creating compounds with quaternary stereocenters, demonstrating the synthetic versatility of fluorinated and sulfonylated compounds (Bhosale et al., 2022).

  • Biochemical Inhibition : Studies on 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines reveal their role as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), with implications for designing drugs that can cross the blood-brain barrier (Grunewald et al., 2006).

Molecular Interactions and Structural Analysis

  • Protein Kinase C Inhibition : A fluorescent inhibitor based on the isoquinoline sulfonamide structure provides a tool for histological approaches to studying protein kinase C, suggesting the investigative potential of fluorescently tagged compounds in biochemical research (Hagiwara et al., 1988).

  • Monofluoromethylation Reactions : Research into palladium-catalyzed monofluoromethylation illustrates the synthetic potential of fluorinated compounds for creating structurally diverse molecules, further emphasizing the relevance of fluorine in medicinal chemistry and material science (Ogasawara et al., 2009).

properties

IUPAC Name

7-fluoro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-15(13,14)12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRCRUOGVHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.